molecular formula C17H15ClN2O3 B12504995 N-benzyl-2-(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-benzyl-2-(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Katalognummer: B12504995
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: GRMFMSKZNXDVBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is a synthetic organic compound belonging to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a benzyl group and a chloro substituent. It has garnered interest in various fields due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves the reaction of 7-chloro-3-oxo-2H-1,4-benzoxazine with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted benzoxazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-benzyl-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-benzyl-2-(3-oxo-2H-1,4-benzoxazin-4-yl)acetamide: Lacks the chloro substituent, resulting in different chemical and biological properties.

    N-benzyl-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness

N-benzyl-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is unique due to the presence of the chloro substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C17H15ClN2O3

Molekulargewicht

330.8 g/mol

IUPAC-Name

N-benzyl-2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C17H15ClN2O3/c18-13-6-7-14-15(8-13)23-11-17(22)20(14)10-16(21)19-9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,19,21)

InChI-Schlüssel

GRMFMSKZNXDVBI-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC(=O)NCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.